1-(5-Phenylfuran-2-yl)ethan-1-one
Overview
Description
1-(5-Phenylfuran-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H10O2 . It falls under the categories of Aliphatic Heterocycles, Aromatic Heterocycles, and Heterocyclic Compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) attached to a phenyl group (a six-membered aromatic ring) via an ethanone group . The molecular weight of this compound is 186.21 .Scientific Research Applications
Enzymatic Transformation in Synthesis
1-(5-Phenylfuran-2-yl)ethan-1-one and its derivatives have been used in enzymatic transformations. A study demonstrated the use of lipases for the kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols. This process involved regioselectivity and stereoselectivity, leading to the synthesis of various highly enantiomerically enriched phenylfuran-2-yl-ethan-1,2-diols (Bencze et al., 2011).
QSAR Analysis for Antioxidant Activity
QSAR (Quantitative Structure-Activity Relationship) analysis has been performed on derivatives of this compound to evaluate their antioxidant activities. The study involved analyzing molecular descriptors and their correlation with antioxidant activity, providing insights for the design of new antioxidants (Drapak et al., 2019).
Synthesis and Structural Analysis
The compound has been involved in the synthesis of new heterocycles and chain compounds. For instance, the synthesis of (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime was achieved, and its structure was confirmed using spectroscopy (Abdel-Wahab et al., 2023).
Magnetic Properties in Chain Compounds
Research on Mn(III) chain compounds bridged by azides revealed significant insights into magnetostructural relationships. These studies are crucial for understanding magnetic interactions in molecular structures (Song et al., 2014).
Photoinduced Oxidative Annulation
The compound was used in the study of photoinduced direct oxidative annulation, leading to the creation of functionalized polyheterocyclic ethanones. This research contributes to the development of efficient synthetic methods in organic chemistry (Zhang et al., 2017).
Synthesis of Chalcone Derivatives
This compound is also used in the synthesis of new chalcone derivatives. These derivatives have been evaluated for their anti-inflammatory activities, showing potential in medicinal chemistry (Rehman et al., 2022).
properties
IUPAC Name |
1-(5-phenylfuran-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNMWUNJUYUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599640 | |
Record name | 1-(5-Phenylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62642-12-0 | |
Record name | 1-(5-Phenylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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